1-(4-chlorophenyl)-N-(4H-1,2,4-triazol-3-yl)cyclopropane-1-carboxamide
Description
1-(4-chlorophenyl)-N-(4H-1,2,4-triazol-3-yl)cyclopropane-1-carboxamide is a synthetic organic compound featuring a strained cyclopropane core substituted with a 4-chlorophenyl group and a carboxamide linkage to a 1,2,4-triazole heterocycle. The para-chlorophenyl substituent enhances lipophilicity, which may influence membrane permeability and metabolic stability. Structural characterization of such compounds often employs X-ray crystallography tools like ORTEP-3, which provides precise bond-length and angle data critical for comparative analyses .
Properties
Molecular Formula |
C12H11ClN4O |
|---|---|
Molecular Weight |
262.69 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-(1H-1,2,4-triazol-5-yl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C12H11ClN4O/c13-9-3-1-8(2-4-9)12(5-6-12)10(18)16-11-14-7-15-17-11/h1-4,7H,5-6H2,(H2,14,15,16,17,18) |
InChI Key |
SAQLHIOEROTGPT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)Cl)C(=O)NC3=NC=NN3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-N-(4H-1,2,4-triazol-3-yl)cyclopropane-1-carboxamide typically involves the following steps:
Formation of the cyclopropane ring: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Introduction of the 4-chlorophenyl group: This step may involve a substitution reaction where a suitable precursor is reacted with a chlorinated aromatic compound.
Attachment of the triazole ring: The triazole ring can be introduced through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition,
Comparison with Similar Compounds
Target Compound:
- Core structure : Cyclopropane.
- Substituents :
- 4-Chlorophenyl (para position).
- Carboxamide-linked 1,2,4-triazole.
- Key features: High steric strain (cyclopropane bond angles ~60°). Hydrogen bond donors/acceptors: Amide (-NH, -C=O) and triazole (-N=).
Compound from : 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
- Core structure : Pyrazole (5-membered ring with two adjacent nitrogen atoms).
- Substituents :
- 3-Chlorophenylsulfanyl (meta position).
- Trifluoromethyl (-CF₃).
- Aldehyde (-CHO).
- Key features: Sulfur atom (S) in sulfanyl group enhances electronegativity. Trifluoromethyl increases lipophilicity (logP).
Hypothetical Analog: 1-(4-Fluorophenyl)-N-(1H-imidazol-2-yl)cyclopropane-1-carboxamide
- Core structure : Cyclopropane.
- Substituents :
- 4-Fluorophenyl (para position).
- Carboxamide-linked imidazole.
- Key features :
- Reduced steric bulk (F vs. Cl).
- Imidazole (two adjacent nitrogen atoms) alters hydrogen bonding.
Data Table: Structural and Physicochemical Comparison
Research Findings and Implications
Cyclopropane vs. In contrast, the pyrazole ring in ’s compound adopts a planar conformation, enabling π-π stacking but lacking strain-induced reactivity .
Substituent Effects :
- Chlorophenyl Position : The target’s para-chlorophenyl group maximizes steric and electronic effects compared to the meta-substituted analog in , which may alter binding pocket compatibility .
- Triazole vs. Pyrazole : The 1,2,4-triazole in the target provides an additional nitrogen atom, increasing hydrogen-bond acceptor capacity—critical for enzyme inhibition (e.g., fungal CYP51). Pyrazole derivatives often target cyclooxygenase (COX) instead .
Physicochemical Properties :
- The target’s logP (2.8) suggests moderate lipophilicity, balancing membrane permeability and solubility. ’s compound has higher logP (3.5) due to -CF₃ and -S groups, which may improve bioavailability but increase metabolic stability risks .
Crystallographic Insights :
- ORTEP-3 analysis () ensures accurate structural determination of strained systems like cyclopropanes. Comparative studies using this software could resolve subtle conformational differences between analogs .
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